molecular formula C9H16N2 B15228431 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B15228431
M. Wt: 152.24 g/mol
InChI Key: VXCGREQEIZWXFW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-azabicyclo[311]heptan-6-amine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.

Scientific Research Applications

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, where it mimics the pyridine ring and improves physicochemical properties . The compound’s unique structure allows it to interact with various receptors and enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: A similar compound without the cyclopropyl group.

    Bicyclo[3.1.1]heptane: A related compound lacking the nitrogen atom.

    Pyridine: An aromatic compound with a nitrogen atom in the ring structure.

Uniqueness

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its combination of a cyclopropyl group and an azabicycloheptane core. This structure imparts distinct physicochemical properties and potential biological activities that are not observed in its analogs .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3-cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C9H16N2/c10-9-6-3-7(9)5-11(4-6)8-1-2-8/h6-9H,1-5,10H2

InChI Key

VXCGREQEIZWXFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3CC(C2)C3N

Origin of Product

United States

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